2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile
Description
Properties
Molecular Formula |
C20H21FN2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-2-(3-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C20H21FN2/c21-19-8-4-7-18(13-19)20(14-22)17-9-11-23(12-10-17)15-16-5-2-1-3-6-16/h1-8,13,17,20H,9-12,15H2 |
InChI Key |
LKRGXHHWKYXBQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(C#N)C2=CC(=CC=C2)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through nucleophilic substitution reactions.
Formation of the Acetonitrile Group: The acetonitrile group is introduced via cyanation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or ion channels. The compound may modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(1-benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile with analogous fluorinated acetonitriles and piperidine derivatives:
Key Observations :
Fluorine Position: The 3-fluoro substitution on the phenyl ring may influence electronic properties (e.g., dipole moments) differently than 2- or 4-fluoro analogs .
Hazard Profile :
Physicochemical and Pharmacological Comparisons
Solubility and Stability :
- Limited data exist for most compounds, but the benzyl-piperidine moiety in the target compound likely reduces aqueous solubility compared to non-piperidine analogs .
- Fluorine Substitution : Fluorine atoms generally increase lipid solubility and metabolic stability, which may enhance blood-brain barrier penetration in drug candidates .
Challenges and Data Gaps
Ecotoxicological Data: No information is available on biodegradability, bioaccumulation, or aquatic toxicity for any of the compounds .
Long-Term Toxicity: Chronic exposure risks (e.g., carcinogenicity, mutagenicity) remain unstudied .
Synthetic Optimization : Improved yields and greener synthesis routes are needed, as current methods for related compounds achieve ~81% efficiency .
Biological Activity
2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, which includes a piperidine ring, a nitrile functional group, and a fluorinated aromatic ring, suggests significant pharmacological potential. This compound has garnered interest in medicinal chemistry due to its interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine.
| Property | Value |
|---|---|
| Molecular Formula | C20H21FN2 |
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | 2-(1-benzylpiperidin-4-yl)-2-(3-fluorophenyl)acetonitrile |
| InChI Key | LKRGXHHWKYXBQO-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1C(C#N)C2=CC(=CC=C2)F)CC3=CC=CC=C3 |
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.
The compound primarily interacts with neurotransmitter receptors, particularly those associated with dopamine and norepinephrine pathways. This interaction is crucial for its potential applications in treating neurological disorders and mood-related conditions.
Pharmacological Effects
Research indicates that similar compounds exhibit the following biological activities:
- Dopamine Reuptake Inhibition : Compounds in this class may act as dopamine reuptake inhibitors, enhancing dopaminergic signaling.
- Anticancer Activity : Some piperidine derivatives have shown promising results in cancer therapy by inducing apoptosis in tumor cells .
- Cholinesterase Inhibition : The presence of the piperidine moiety has been linked to dual inhibition of acetylcholinesterase and butyrylcholinesterase, which is beneficial in Alzheimer’s disease treatment .
Case Studies
- Dopamine Modulation : A study highlighted the role of piperidine derivatives in modulating dopamine levels, which could be beneficial for disorders like ADHD and depression.
- Cancer Research : Another investigation demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
- Neuroprotective Effects : Research into similar piperidine compounds indicated potential neuroprotective effects through the modulation of cholinergic systems, making them candidates for further exploration in neurodegenerative diseases .
Synthesis and Production
The synthesis of this compound typically involves several organic reactions:
- Formation of the Piperidine Ring : Through cyclization reactions starting from suitable precursors.
- Benzyl Group Introduction : Achieved via alkylation reactions.
- Fluorophenyl Attachment : Accomplished through nucleophilic substitution.
- Acetonitrile Group Formation : Introduced via cyanation reactions.
These synthetic routes are crucial for optimizing yield and purity for research and potential pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
